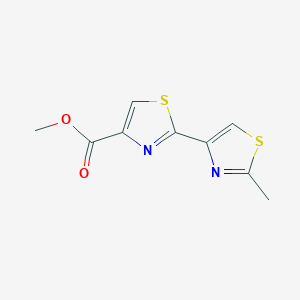
2-(Isoquinolin-7-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Isoquinolin-7-yl)acetonitrile is a chemical compound with the molecular formula C11H8N2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-7-yl)acetonitrile can be achieved through various methods. One common approach involves the reaction of isoquinoline with acetonitrile in the presence of a suitable catalyst. For instance, a palladium-catalyzed coupling reaction can be employed to achieve this synthesis . Another method involves the use of copper-catalyzed cyclization reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of metal catalysts, such as palladium or copper, is common in industrial settings due to their high efficiency and selectivity .
化学反应分析
Types of Reactions
2-(Isoquinolin-7-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different isoquinoline derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives, which can be further utilized in medicinal chemistry and other applications .
科学研究应用
2-(Isoquinolin-7-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(Isoquinolin-7-yl)acetonitrile involves its interaction with specific molecular targets in biological systems. Isoquinoline derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity. The exact pathways and targets can vary depending on the specific derivative and its application .
相似化合物的比较
Similar Compounds
Isoquinoline: The parent compound, isoquinoline, shares a similar structure but lacks the acetonitrile group.
Quinoline: Another related compound, quinoline, has a similar aromatic structure but differs in the position of the nitrogen atom.
Tetrahydroisoquinoline: This compound is a reduced form of isoquinoline and exhibits different chemical properties.
Uniqueness
2-(Isoquinolin-7-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H8N2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC 名称 |
2-isoquinolin-7-ylacetonitrile |
InChI |
InChI=1S/C11H8N2/c12-5-3-9-1-2-10-4-6-13-8-11(10)7-9/h1-2,4,6-8H,3H2 |
InChI 键 |
BQAPYVPYRUIJPY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C1C=CN=C2)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-ol](/img/structure/B13665428.png)
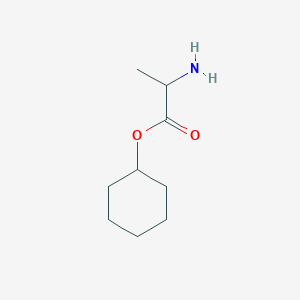
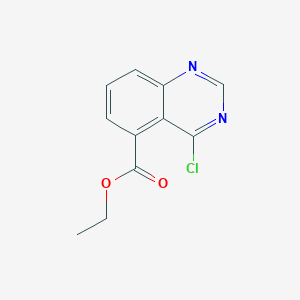
![2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13665442.png)
![2-([1,1'-Biphenyl]-3-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13665449.png)
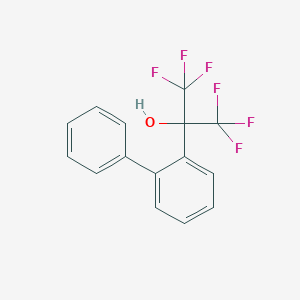
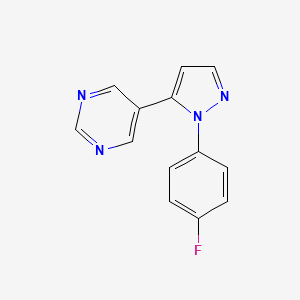
![3-Chloro-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13665463.png)
![6-Bromo-8-chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665464.png)
![Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B13665469.png)

![2-Methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B13665494.png)
![2,2-Dimethyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13665496.png)
